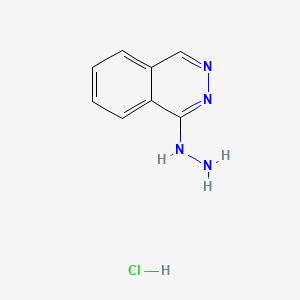

Hydralazine hydrochloride

概述

描述

盐酸肼苯哒嗪是一种主要用于治疗高血压和心力衰竭的血管扩张剂。它的作用机制是放松血管中的肌肉,使血管扩张,从而降低血压。 这种化合物在治疗严重高血压和心力衰竭,尤其是那些对其他治疗方案反应不佳的患者方面特别有用 .

准备方法

合成路线和反应条件: 盐酸肼苯哒嗪可以通过邻苯二甲酸酐与水合肼反应,然后用盐酸处理来合成。 该反应涉及将邻苯二甲酸酐与水合肼加热生成肼苯哒嗪,然后与盐酸反应生成其盐酸盐 .

工业生产方法: 在工业生产中,盐酸肼苯哒嗪的生产涉及类似的合成路线,但规模更大。该过程包括严格的提纯步骤,以确保化合物符合药典标准。 最终产品通常从水溶液中结晶得到纯净的盐酸肼苯哒嗪 .

化学反应分析

反应类型: 盐酸肼苯哒嗪会发生各种化学反应,包括:

氧化: 它可以被氧化形成邻苯哒嗪衍生物。

还原: 该化合物可以被还原形成肼衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物:

氧化: 邻苯哒嗪衍生物。

还原: 肼衍生物。

取代: 取代的肼苯哒嗪化合物

科学研究应用

Clinical Uses

Hydralazine hydrochloride is utilized in several clinical settings:

- Hypertension Management : It is primarily prescribed for essential hypertension, especially when other medications are ineffective. The drug works by relaxing blood vessels, thereby decreasing peripheral vascular resistance and lowering blood pressure .

- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), particularly among African-American populations, hydralazine is often used in combination with isosorbide dinitrate to improve outcomes .

- Pregnancy-Induced Hypertension : Hydralazine is a first-line treatment for acute-onset severe hypertension during pregnancy and the postpartum period, often administered intravenously for rapid effect .

Case Study 1: Diuretic Resistance

A notable case involved a patient with diuretic-resistant volume overload who was treated with low-dose hydralazine. After adding hydralazine to her regimen, significant improvements were observed in renal function and overall clinical status within days. The patient's serum creatinine levels decreased from 2.98 mg/dL to 1.3 mg/dL over the course of treatment, demonstrating hydralazine's efficacy in enhancing renal hemodynamics and diuretic responsiveness .

Case Study 2: Hydralazine-Induced Lupus Nephritis

A 79-year-old male developed lupus nephritis after initiating hydralazine therapy for hypertension. Following the cessation of hydralazine and subsequent immunosuppressive treatment, the patient achieved complete remission after seven months. This case highlights the potential side effects of hydralazine, emphasizing the need for careful monitoring during treatment .

Adverse Effects and Considerations

While hydralazine is effective, it can induce several adverse effects:

- Hydralazine Syndrome : Prolonged use may lead to a syndrome resembling systemic lupus erythematosus, characterized by arthralgia, fever, and myalgia .

- Renal Complications : In some cases, it can cause nephritis or exacerbate existing renal conditions .

- Tachycardia and Hypotension : Due to its vasodilatory effects, patients may experience reflex tachycardia or hypotensive episodes if not monitored properly .

Data Summary Table

| Application Area | Description | Evidence Level |

|---|---|---|

| Hypertension | Used as an antihypertensive agent; effective in resistant cases | High |

| Heart Failure | Combined with nitrates for improved outcomes in HFrEF | Moderate |

| Pregnancy | First-line treatment for severe hypertension during pregnancy | High |

| Diuretic Resistance | Enhances renal function and diuretic responsiveness | Moderate |

| Adverse Effects | Risk of lupus-like syndrome; renal complications | High |

作用机制

盐酸肼苯哒嗪通过直接放松血管平滑肌而发挥作用,导致血管扩张。这种作用降低了外周阻力,从而降低血压。 确切的分子机制涉及抑制血管平滑肌细胞中肌浆网的钙释放,从而阻止肌肉收缩 .

类似化合物:

赖诺普利: 一种血管紧张素转换酶抑制剂,用于治疗高血压和心力衰竭。

氨氯地平: 一种钙通道阻滞剂,用于治疗类似的疾病。

米诺地尔: 另一种用于治疗严重高血压的血管扩张剂

独特之处: 盐酸肼苯哒嗪在直接扩张动脉平滑肌方面的作用是独特的,这使其有别于其他抗高血压药物,如血管紧张素转换酶抑制剂和钙通道阻滞剂。 它与其他药物联用以增强治疗效果的能力也使其与众不同 .

相似化合物的比较

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Amlodipine: A calcium channel blocker used for similar indications.

Minoxidil: Another vasodilator used to treat severe hypertension

Uniqueness: Hydralazine Hydrochloride is unique in its direct vasodilatory effect on arterial smooth muscles, which distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers. Its ability to be used in combination with other drugs for enhanced therapeutic effects also sets it apart .

生物活性

Hydralazine hydrochloride is a potent antihypertensive agent primarily used for managing essential hypertension. Its biological activity encompasses various mechanisms that affect cardiovascular function, cellular signaling, and potential therapeutic applications beyond hypertension.

Hydralazine acts primarily as a vasodilator , leading to a reduction in blood pressure. The mechanisms involved include:

- Calcium Interference : Hydralazine interferes with calcium transport in vascular smooth muscle, which relaxes arteriolar smooth muscle and decreases vascular resistance. This mechanism may involve preventing calcium influx into cells or inhibiting calcium release from intracellular stores .

- Prolyl Hydroxylase Inhibition : It inhibits iron-containing prolyl hydroxylase enzymes, which are crucial for the degradation of hypoxia-inducible factor 1-alpha (HIF-1α). By stabilizing HIF-1α, hydralazine promotes the expression of vascular endothelial growth factor (VEGF), enhancing angiogenesis and endothelial cell proliferation .

- Renin-Angiotensin System Modulation : Hydralazine increases plasma renin activity, leading to elevated levels of angiotensin II, which subsequently stimulates aldosterone production and sodium reabsorption. Despite this, it maintains renal and cerebral blood flow during its antihypertensive action .

Pharmacokinetics

Hydralazine is rapidly absorbed after oral administration, reaching peak plasma levels within 1 to 2 hours. Its half-life ranges from 3 to 7 hours, with approximately 87% binding to human plasma proteins. The drug undergoes extensive hepatic metabolism with significant interindividual variability in plasma levels due to polymorphic acetylation .

Hypertension Management

Hydralazine is primarily indicated for essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in various populations, particularly among patients of African ancestry who may respond differently to traditional antihypertensive therapies .

Cancer Treatment Potential

Recent research has explored hydralazine's role in cancer therapy due to its ability to inhibit DNA methyltransferase 1. This inhibition can reactivate silenced tumor suppressor genes, presenting a potential avenue for cancer treatment .

Case Study Example :

A study highlighted the use of hydralazine in combination with other agents for treating specific cancer types. Patients exhibited improved outcomes when hydralazine was used to enhance the efficacy of conventional chemotherapy by altering epigenetic markers associated with tumor progression.

Biological Activity Data Table

Safety and Adverse Effects

While hydralazine is effective, it is associated with several adverse effects, including:

- Lupus-like Syndrome : Some patients develop a lupus-like syndrome characterized by joint pain and skin rashes. This is thought to be related to the formation of reactive metabolites that can bind covalently to proteins .

- Cardiovascular Effects : Reflex tachycardia and palpitations may occur due to rapid vasodilation. Careful monitoring is required during treatment initiation.

属性

IUPAC Name |

phthalazin-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-54-4 (Parent) | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044645 | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Hydralazine causes direct relaxation of arteriolar smooth muscle. The molecular mechanism of this effect is not known. It is not a dilator of capacitance vessels (e.g., the epicardial coronary arteries) and does not relax venous smooth muscle. Hydralazine-induced vasodilatation is associated with powerful stimulation of the sympathetic nervous system, which results in increased heart rate and contractility, increased plasma renin activity, and fluid retention; all of these effects counteract the antihypertensive effect of hydralazine. Although most of the sympathetic activity is due to a baroreceptor-mediated reflex, hydralazine may stimulate the release of norepinephrine from sympathetic nerve terminals and augment myocardial contractility directly. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, White, crystalline powder | |

CAS No. |

304-20-1 | |

| Record name | Hydralazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine, 1-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydralazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 273 °C | |

| Record name | HYDRALAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that primarily targets the arterioles, leading to a decrease in peripheral vascular resistance. [, ]. This vasodilation reduces blood pressure and improves blood flow.

A: While this compound predominantly acts on arterioles, it has a less pronounced effect on veins compared to other vasodilators. []

A: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.64 g/mol. []

A: Yes, Fourier-Transform Infrared (FTIR) spectroscopy has been used to analyze this compound. [, , ]. This technique helps to identify the functional groups present in the molecule and assess its compatibility with other excipients in pharmaceutical formulations.

A: this compound exhibits limited stability in oral syrup formulations, with a shelf life of approximately 5 days at room temperature. []. The degradation follows first-order kinetics, and there are no significant changes in pH or physical appearance during degradation.

A: Yes, certain excipients can negatively impact the stability of this compound. For example, dextrose, fructose, lactose, and maltose have been shown to accelerate its degradation []. Similarly, starch can interact with this compound, forming fluorescent triazolophthalazine derivatives and leading to a decrease in tablet strength over time. []

ANone: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of this compound.

A: this compound demonstrates optimal stability in a slightly acidic pH range. For instance, in dextrose solutions, the stability is highest between pH 3.2 and 4.4. []

ANone: Several approaches have been investigated to enhance this compound bioavailability, including:

- Buccal muco-adhesive tablets: These formulations, incorporating polymers like carbopol 934P and HPMC K4M, have shown promising results in increasing the drug's residence time in the oral cavity and potentially enhancing its absorption. []

- Floating alginate microbeads: These microbeads, formulated using sodium alginate and HPMC, are designed to prolong gastric residence time, thereby potentially improving drug absorption and extending its duration of action. []

- Sustained-release tablets: Formulations utilizing thermal granulation techniques with HPMC and PEG 6000 as matrices have been developed to achieve sustained release of this compound, potentially leading to improved therapeutic outcomes. []

ANone: Specific details about SHE regulations pertaining to this compound are not discussed in the provided research papers.

A: this compound exhibits significant first-pass metabolism, resulting in a relatively low and variable oral bioavailability ranging from 26% to 50%. []

A: The half-life of this compound is relatively short, ranging from 2 to 4 hours. []. This short half-life necessitates frequent dosing to maintain therapeutic drug levels.

A: Yes, studies in hypertensive Wistar rats have demonstrated that this compound loaded albumin microspheres, designed for intramuscular administration, exhibit prolonged blood pressure reduction compared to the drug solution [].

A: The A-HeFT trial demonstrated that the combination of this compound and isosorbide dinitrate significantly improved survival and reduced hospitalizations for heart failure in self-identified Black patients [, ]. This landmark trial led to the FDA approval of BiDil®, a fixed-dose combination of these drugs, specifically for this patient population.

ANone: The provided research papers do not specifically address resistance mechanisms or cross-resistance associated with this compound.

A: While generally considered safe, this compound can cause adverse effects in some patients. Notably, it has been linked to drug-induced lupus erythematosus, a potentially serious autoimmune condition [, , ].

ANone: While the provided research papers highlight various formulation strategies to enhance this compound delivery and bioavailability (e.g., buccal tablets, floating microbeads, sustained-release tablets), they do not specifically discuss targeted drug delivery approaches.

ANone: The provided research does not delve into biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

ANone: Several analytical methods are utilized for quantifying this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in complex mixtures, such as pharmaceutical formulations. Various HPLC methods, including reversed-phase and stability-indicating methods, have been developed and validated for this purpose [, , , ].

- UV Spectrophotometry: This method relies on the absorption of ultraviolet light by this compound. It can be used to determine drug content in both pure form and pharmaceutical preparations [, , , , ].

- Chemiluminescence (CL): This highly sensitive technique is based on the enhancement of chemiluminescence intensity in specific reaction systems (e.g., Luminol-Potassium Ferricyanide) upon the addition of this compound. []

ANone: The provided research does not provide specific details about the environmental impact or degradation pathways of this compound.

ANone: The provided research does not explicitly focus on the dissolution and solubility characteristics of this compound.

A: Method validation for this compound determination typically involves assessing parameters such as accuracy, precision, linearity, range, robustness, limit of detection (LOD), and limit of quantification (LOQ), as per ICH guidelines [, , , ].

A: While not explicitly discussed, the provided research implicitly highlights the importance of quality control and assurance in the development, manufacturing, and distribution of this compound formulations. This is evident in the emphasis on analytical method validation, stability studies, and compatibility assessments [, , ].

ANone: The research papers do not offer insights into the potential immunogenicity or immunological responses associated with this compound.

ANone: The provided research papers do not delve into drug-transporter interactions related to this compound.

ANone: Specific details regarding this compound's effects on drug-metabolizing enzymes are not covered in the provided research.

ANone: Specific strategies for recycling and waste management related to this compound are not addressed in the provided research.

A: The provided research papers showcase the utilization of various research tools and resources for studying this compound, including HPLC, UV spectrophotometry, FTIR spectroscopy, and animal models [, , , , ].

A: this compound was one of the earliest directly acting vasodilators introduced for the treatment of hypertension []. Its use, particularly in combination with isosorbide dinitrate, has been crucial in addressing racial disparities in heart failure treatment outcomes [, ].

A: The research on this compound highlights the intersections of various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutical sciences, and analytical chemistry. The development and optimization of different formulations, coupled with rigorous analytical method validation and stability assessments, underscore the collaborative nature of this research field [, , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。